Cas no 260046-85-3 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI))

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI) structure
260046-85-3 structure
Produktname:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI)
CAS-Nr.:260046-85-3
MF:C29H32O13
MW:588.556590080261
CID:6558086
PubChem ID:3310

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI)
    • AB07572
    • [5R-[5.alpha.,5a.beta.,8a.alpha.,9.beta.(R*)]]-9-[(4,6-O-Ethylidene-.beta.-d-glucopyranosyl)oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • Epipodophyllotoxin-.beta.-D-ethyliden-glucoside, 4'-demethyl-
    • 4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
    • Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-ethylidene-.beta.-D-glucopyranoside)
    • HMS3394N05
    • Q27165456
    • 4'-Demethylepipodophyllotoxin 9-(4,6-O-ethylidene-.beta.-D-glucopyranoside)
    • 260046-85-3
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[(4,6-O-(1R)-ethylidene-.beta.-D-glucopyranosyl)oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl), (5R,5aR,8aR,9S)-
    • NSC 141540
    • HMS3372I21
    • Epipodophyllotoxin, 4'-demethyl-, 4,6-O-ethylidene-.beta.-D-glucopyranoside
    • AS-12293
    • VP 16
    • 4'-O-Demethyl-1-O-(4,6-O-ethylidene-.beta.-D-glucopyranosyl)epipodophyllotoxin
    • SCHEMBL765413
    • 100007-56-5
    • Epipodophyllotoxin VP-16213
    • ZINC03830818
    • 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
    • Etoposide Impurity B
    • VJJPUSNTGOMMGY-UHFFFAOYSA-N
    • VP-16
    • CHEMBL3184888
    • 4'-Demethylepipodophyllotoxin-.beta.-D-ethylideneglucoside
    • 5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one
    • EN300-7484263
    • DTXSID60860485
    • 4'-Demethylepipodophyllotoxin 9-(4,6-O-Ethylidene--D-glucopyranoside)
    • CHEBI:93764
    • 4'-Demethylepipodophyllotoxin ethylidene-.beta.-D-glucoside
    • Vepesid J
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 9-((4,6-O-ethylidene-.beta.-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R-(5.alpha.,5a.beta.,8a.alpha.,9.beta.(R*)))-
    • Demethylepipodophyllotoxin-beta-D-ethylideneglucoside
    • 16-({7,8-dihydroxy-2-methyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl}oxy)-10-(4-hydroxy-3,5-dimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one
    • Inchi: 1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3
    • InChI-Schlüssel: VJJPUSNTGOMMGY-UHFFFAOYSA-N
    • Lächelt: O(C1C(C(C2C(COC(C)O2)O1)O)O)C1C2C=C3C(=CC=2C(C2C=C(C(=C(C=2)OC)O)OC)C2C(=O)OCC21)OCO3

Berechnete Eigenschaften

  • Genaue Masse: 588.18429107g/mol
  • Monoisotopenmasse: 588.18429107g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 969
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 10
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topologische Polaroberfläche: 161Ų

Experimentelle Eigenschaften

  • Dichte: 1.55±0.1 g/cm3(Predicted)
  • Siedepunkt: 798.1±60.0 °C(Predicted)
  • pka: 9.94±0.40(Predicted)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-7484263-0.05g
16-({7,8-dihydroxy-2-methyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl}oxy)-10-(4-hydroxy-3,5-dimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one
260046-85-3 95.0%
0.05g
$73.0 2025-03-10

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, radical ion(1-), (5R,5aR,8aR,9S)- (9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd